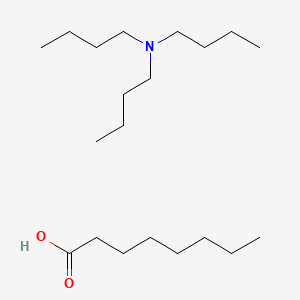
Einecs 260-409-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 260-409-7, also known as Norbornanediamine, is a cycloaliphatic amine. It is a low-viscosity liquid at ambient temperatures and is known for its heat resistance and toughness. This compound is used in various industrial applications, including as an epoxy curing agent and in the production of polyimide, polyamide, and polyurethane.
Preparation Methods
Synthetic Routes and Reaction Conditions
Norbornanediamine is synthesized through a series of chemical reactions involving the starting material bicyclo[2.2.1]heptane. The synthesis typically involves the following steps:
Hydrogenation: Bicyclo[2.2.1]heptane is hydrogenated in the presence of a catalyst to produce the corresponding amine.
Amidation: The resulting amine is then reacted with an appropriate acid to form the diamine.
Industrial Production Methods
In industrial settings, Norbornanediamine is produced in large quantities using similar synthetic routes but optimized for scale. The production process involves:
Catalytic Hydrogenation: Using a metal catalyst such as palladium or platinum to hydrogenate bicyclo[2.2.1]heptane.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity Norbornanediamine.
Chemical Reactions Analysis
Types of Reactions
Norbornanediamine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Produces oxides and hydroxylamines.
Reduction: Produces simpler amines.
Substitution: Produces substituted amines and amides.
Scientific Research Applications
Norbornanediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of Norbornanediamine involves its interaction with various molecular targets. It acts as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This interaction can lead to the formation of stable complexes and the modification of molecular structures.
Comparison with Similar Compounds
Norbornanediamine is unique due to its cycloaliphatic structure, which imparts specific properties such as heat resistance and toughness. Similar compounds include:
Cyclohexanediamine: Another cycloaliphatic amine with similar properties but different reactivity.
Hexamethylenediamine: An aliphatic diamine used in the production of nylon.
Ethylenediamine: A simpler diamine with different chemical properties and applications.
Norbornanediamine stands out due to its specific structure and the resulting unique properties, making it valuable in specialized applications.
Properties
CAS No. |
56863-01-5 |
|---|---|
Molecular Formula |
C20H43NO2 |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
N,N-dibutylbutan-1-amine;octanoic acid |
InChI |
InChI=1S/C12H27N.C8H16O2/c1-4-7-10-13(11-8-5-2)12-9-6-3;1-2-3-4-5-6-7-8(9)10/h4-12H2,1-3H3;2-7H2,1H3,(H,9,10) |
InChI Key |
FENTZGYTGCWDPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.CCCCN(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


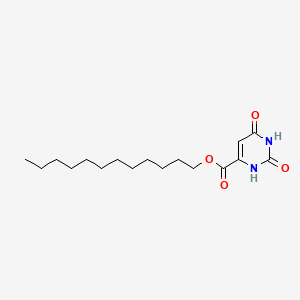
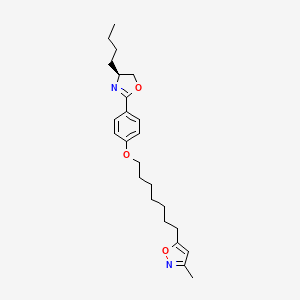
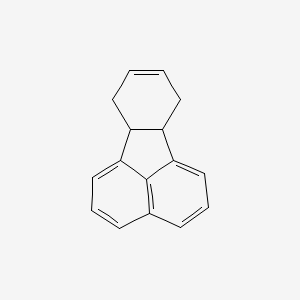
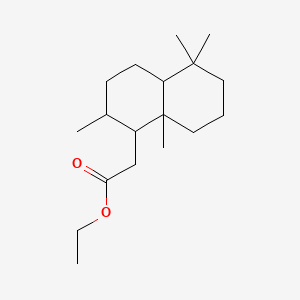
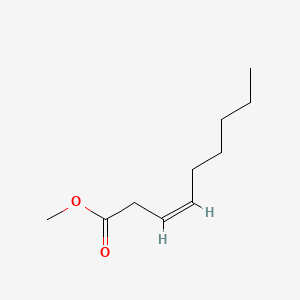
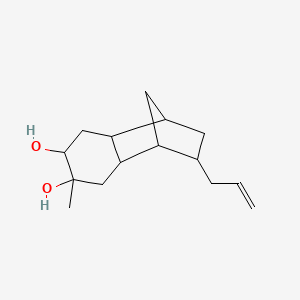
![N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide](/img/structure/B12682283.png)
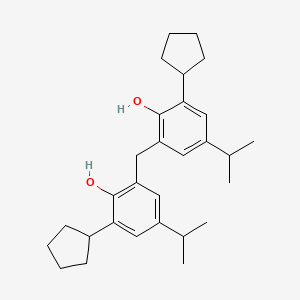

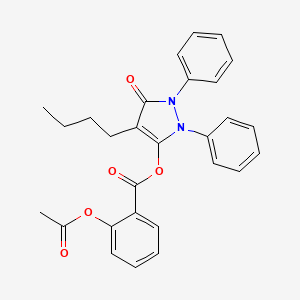

![1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)](/img/structure/B12682301.png)

![4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate](/img/structure/B12682311.png)
